![molecular formula C12H9N3O3 B5589327 5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B5589327.png)
5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one
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Description
Synthesis Analysis
The synthesis of compounds similar to 5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one often involves complex reaction sequences. For example, the synthesis and characterization of related carcinogen models, such as N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, highlight the intricate steps involved in constructing such molecules, starting from indole derivatives and involving several reaction steps to introduce nitro groups and other functional groups (Rajagopal et al., 2003). Similarly, the reinvestigation of syntheses for pyrido[4,3-b]indoles suggests corrections to previously reported structures, demonstrating the complexity and challenges in the synthesis of these compounds (Karrick & Peet, 1986).
Molecular Structure Analysis
The molecular structure of 5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one and its analogues is often elucidated through techniques such as X-ray crystallography. For instance, studies on similar compounds have revealed detailed insights into the crystal structures, showcasing the orientation of nitro groups and the overall molecular conformation (Nagalakshmi et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of 5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one involves various reactions characteristic of nitro compounds and heterocyclic indoles. For example, the reactivity towards reduction, nitration, and cyclization has been explored in studies aiming to synthesize related compounds, showcasing how functional groups influence the chemical behavior and the formation of complex structures (Anderson, 1959).
Future Directions
properties
IUPAC Name |
5-methyl-8-nitro-2H-pyrido[4,3-b]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-14-9-3-2-7(15(17)18)6-8(9)11-10(14)4-5-13-12(11)16/h2-6H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVPPJBHTGJTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |
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